molecular formula C11H9N3 B15335476 Diazafluoren-2-amine

Diazafluoren-2-amine

Cat. No.: B15335476
M. Wt: 183.21 g/mol
InChI Key: QTGLQKHYADFQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazafluoren-2-amine is a nitrogen-containing heterocyclic compound derived from fluorene. It is characterized by the presence of two nitrogen atoms in the fluorene ring system, which significantly alters its chemical properties compared to its parent compound. This compound is of interest in various fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazafluoren-2-amine typically involves the modification of fluorene derivatives. One common method is the oxidative ring contraction of 1,10-phenanthroline using permanganate in basic aqueous media, resulting in the formation of 4,5-diazafluoren-9-one. This intermediate is then subjected to a Wolff–Kishner reduction using hydrazine monohydrate at high temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diazafluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diazafluorenone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine monohydrate is often used for reduction reactions.

    Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions include various diazafluorenone derivatives, substituted diazafluorenes, and reduced amine compounds.

Scientific Research Applications

Diazafluoren-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diazafluoren-2-amine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and altering their reactivity. In biological systems, its mechanism of action is related to its ability to interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound of diazafluoren-2-amine, lacking nitrogen atoms.

    4,5-Diazafluorene: A closely related compound with similar structural features but different reactivity.

    Diazafluorenone: An oxidized derivative of this compound.

Uniqueness

Its ability to form stable complexes with metals and its diverse reactivity make it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

9H-indeno[2,1-d]pyrimidin-2-amine

InChI

InChI=1S/C11H9N3/c12-11-13-6-9-8-4-2-1-3-7(8)5-10(9)14-11/h1-4,6H,5H2,(H2,12,13,14)

InChI Key

QTGLQKHYADFQKE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CN=C(N=C31)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.